REACTION_CXSMILES
|
[C:1]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[H-].[Na+].CI.[C:17](OCC)(=O)C>O1CCCC1>[CH3:17][CH:2]([C:3]([O:5][CH3:6])=[O:4])[C:1]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
56.9 mmol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.08 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
by stirring for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the resulting solution was added dropwise to a suspension
|
Type
|
ADDITION
|
Details
|
was added dropwise over 0.5 hours
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 0° C. for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
further stirred at 25° C. for 5 hours
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
the organic layer was washed, in order, twice with saturated brine and twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC(C)(C)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |